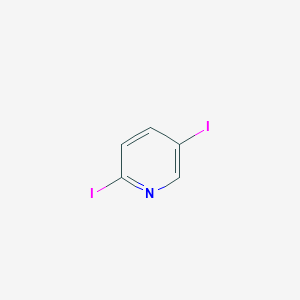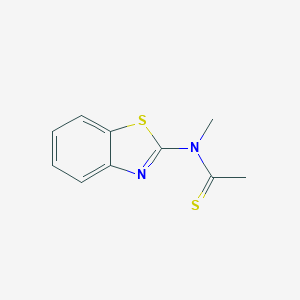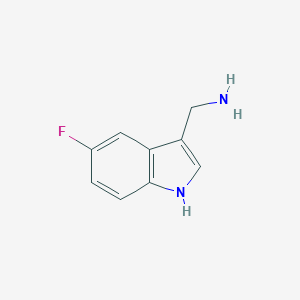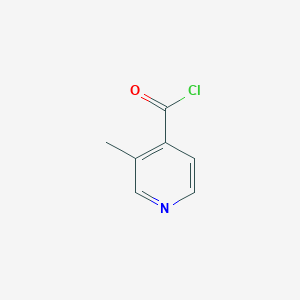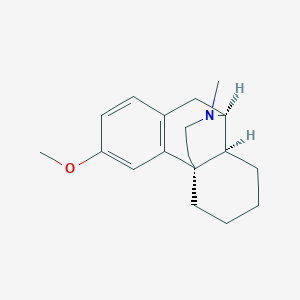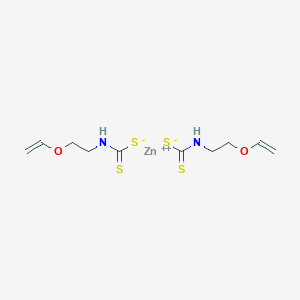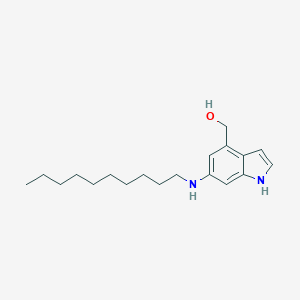
6-(N-Decylamino)-4-hydroxymethylindole
Descripción general
Descripción
6-(N-Decylamino)-4-hydroxymethylindole is a complex organic compound featuring both indole and decylamino functional groups. This compound is of interest due to its structural uniqueness and potential applications in various fields of chemistry and materials science. Research into similar compounds has provided insights into their synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of related indole derivatives often involves multi-step chemical reactions, starting from simpler indole compounds and incorporating various functional groups through reactions such as alkylation, acylation, and others. For example, the synthesis of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methyl-5-(1,2,3,4-tetrazol-5-yl)methoxyindole demonstrates the complexity and creativity involved in indole chemistry, showing a pathway that might be adapted for the synthesis of 6-(N-Decylamino)-4-hydroxymethylindole (Gadaginamath & Patil, 2002).
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives : Various studies have focused on synthesizing indole derivatives and exploring their chemical properties. For example, the synthesis of pyrano[3,4-b]indoles from 2-hydroxymethylindole and l-dehydroascorbic acid under mild conditions (Lavrenov et al., 2005).
Antimicrobial and Antiviral Activities : Some indole derivatives have been investigated for their antimicrobial and antiviral activities. For instance, the study on the synthesis and antimicrobial activity of 6-bromo-1-butyl-3-ethoxycarbonyl-2-(N-methyl-N-phenylamino)methylindole demonstrates this application (Gadaginamath & Patil, 2002).
Chemiluminescence in Analytical Chemistry : Indole derivatives like 6-aminomethylphthalhydrazide have been used as chemiluminescence derivatization reagents for 5-hydroxyindoles in liquid chromatography, suggesting potential analytical applications (Ishida et al., 1997).
Metabolism and Excretion Studies : Compounds like zafirlukast, an indole derivative, have been studied for their metabolic pathways and excretion in different species. This is crucial for understanding the pharmacokinetics of drugs (Savidge et al., 1998).
Synthesis of Hydroxyindole Derivatives : Research into the synthesis of various hydroxyindole derivatives, starting from different precursors, has been a significant focus, indicating the chemical versatility of indole compounds (Marchelli, Hutzinger, & Heacock, 1969).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(decylamino)-1H-indol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-9-11-20-17-13-16(15-22)18-10-12-21-19(18)14-17/h10,12-14,20-22H,2-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLOVPDKABYEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC1=CC(=C2C=CNC2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154050 | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(N-Decylamino)-4-hydroxymethylindole | |
CAS RN |
123597-55-7 | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123597557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80154050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(N-Decylamino)-4-hydroxymethylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




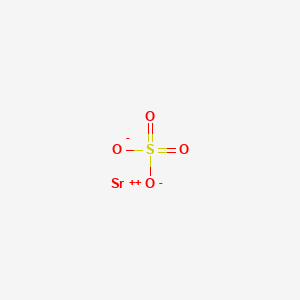
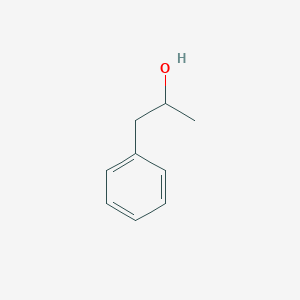
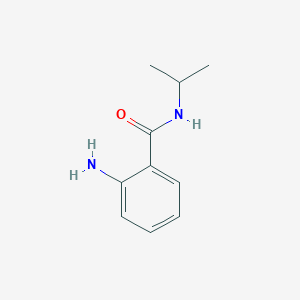
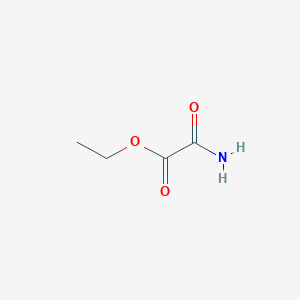
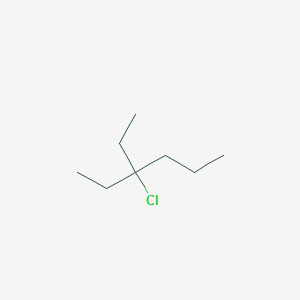
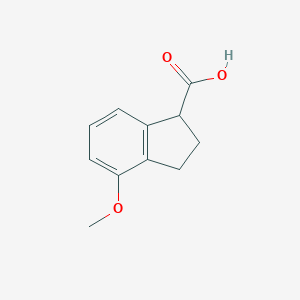
![[(4-Chlorophenyl)hydrazinylidene]thiourea](/img/structure/B48461.png)
